molecular formula C9H8ClFO3 B6296425 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde CAS No. 2179038-34-5

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde

Cat. No.: B6296425
CAS No.: 2179038-34-5
M. Wt: 218.61 g/mol
InChI Key: CZMPZDIROMVKAQ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C9H8ClFO3 and a molecular weight of 218.61 g/mol . This compound is characterized by the presence of chloro, fluoro, and methoxymethoxy substituents on a benzaldehyde ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde typically involves the following steps :

    Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

    Halogenation: Introduction of chloro and fluoro substituents through halogenation reactions.

    Methoxymethoxylation: The methoxymethoxy group is introduced using methoxymethyl chloride in the presence of a base such as sodium hydride.

Industrial Production Methods

While specific industrial production methods are proprietary, the general approach involves scaling up the laboratory synthesis with optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate.

    Reduction: Reduction to alcohols using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions where the chloro or fluoro groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 3-Chloro-5-fluoro-4-(methoxymethoxy)benzoic acid.

    Reduction: 3-Chloro-5-fluoro-4-(methoxymethoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde is utilized in several scientific research areas :

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential precursor for pharmaceutical compounds with therapeutic properties.

    Industry: Used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of electron-withdrawing groups like chloro and fluoro enhances its reactivity, making it a potent intermediate in various reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications where such functionality is required.

Properties

IUPAC Name

3-chloro-5-fluoro-4-(methoxymethoxy)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO3/c1-13-5-14-9-7(10)2-6(4-12)3-8(9)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMPZDIROMVKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=C(C=C(C=C1Cl)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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